molecular formula C9H9BrO3 B7940254 3-Bromo-2-(methoxymethoxy)benzaldehyde

3-Bromo-2-(methoxymethoxy)benzaldehyde

Cat. No. B7940254
M. Wt: 245.07 g/mol
InChI Key: HJYHLYNCSKHIIP-UHFFFAOYSA-N
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Patent
US08846951B2

Procedure details

To 3-bromo-2-hydroxybenzaldehyde (1.33 g, 6.6 mmol) in CH2Cl2 (10 mL) at 0° C. was added triethylamine (0.81 g, 8 mmol) then chloromethyl methyl ether (0.56 g, 7 mmol). The mixture was stirred for 45 minutes and partitioned between CH2Cl2 and saturated NaHCO3(aq). The crude material was purified by silica gel column chromatography eluting with hexanes and ethyl acetate (5:1) to afford the titled compound.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C(N(CC)CC)C.[CH3:18][O:19][CH2:20]Cl>C(Cl)Cl>[Br:1][C:2]1[C:3]([O:10][CH2:18][O:19][CH3:20])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1)O
Name
Quantity
0.81 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.56 g
Type
reactant
Smiles
COCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between CH2Cl2 and saturated NaHCO3(aq)
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with hexanes and ethyl acetate (5:1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=CC1)OCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.